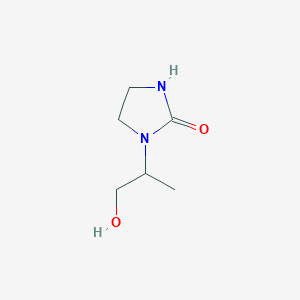

1-(1-Hydroxypropan-2-yl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-hydroxypropan-2-yl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-5(4-9)8-3-2-7-6(8)10/h5,9H,2-4H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOALYMWZGFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556971-41-5 | |

| Record name | 1-(1-hydroxypropan-2-yl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of Alaninol-Derived Cyclic Urea

This guide provides a comprehensive technical overview of the synthesis of 4-methylimidazolidin-2-one, a chiral cyclic urea derived from the amino alcohol alaninol. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the mechanistic and practical aspects of this important class of heterocyclic compounds.

Introduction: The Significance of Alaninol and Cyclic Ureas

Alaninol, a chiral amino alcohol derived from the amino acid alanine, is a valuable building block in asymmetric synthesis.[1] Its two functional groups, a primary amine and a primary alcohol, on a chiral backbone make it a versatile precursor for the synthesis of a variety of chiral ligands, auxiliaries, and biologically active molecules.

Cyclic ureas, specifically imidazolidin-2-ones, are a class of heterocyclic compounds that are prevalent in a wide range of pharmaceuticals, agrochemicals, and materials. Their rigid, planar structure and ability to participate in hydrogen bonding make them attractive pharmacophores and structural motifs in medicinal chemistry. The incorporation of a chiral center, as is the case with alaninol-derived cyclic ureas, provides an opportunity for the development of stereochemically defined molecules with specific biological activities.

This guide will focus on the formation of 4-methylimidazolidin-2-one from alaninol, with a primary emphasis on the well-established and practical method utilizing urea as the carbonyl source.

Mechanistic Pathways to Alaninol-Derived Cyclic Urea

The formation of a cyclic urea from an amino alcohol like alaninol requires a carbonyl source to provide the C=O group of the urea functionality. While various reagents can serve this purpose, including phosgene and its derivatives, carbon dioxide, and urea, the use of urea is often preferred due to its low cost, ready availability, and safer handling profile compared to phosgene.[2]

The reaction between an amino alcohol and urea to form a cyclic urea is generally understood to proceed through a two-step mechanism:

-

Initial Carbamate Formation: The first step involves the nucleophilic attack of the amino group of alaninol on one of the carbonyl carbons of urea. This results in the formation of an unstable intermediate that subsequently eliminates ammonia to yield a hydroxyethyl carbamate intermediate. This reaction is typically the rate-determining step and can be influenced by temperature and the presence of catalysts.

-

Intramolecular Cyclization: The second step is an intramolecular cyclization of the carbamate intermediate. The hydroxyl group of the alaninol moiety acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This ring-closing step results in the formation of the five-membered imidazolidin-2-one ring and the elimination of a molecule of water.

The overall reaction can be summarized as follows:

Detailed Molecular Mechanism

The reaction is believed to proceed through the following key steps, as illustrated in the diagram below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of alaninol's amino group attacks the electrophilic carbonyl carbon of urea.

-

Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a tetrahedral intermediate.

-

Ammonia Elimination: The tetrahedral intermediate collapses, leading to the elimination of a molecule of ammonia and the formation of a carbamate intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the carbamate intermediate then attacks the carbonyl carbon in an intramolecular fashion.

-

Proton Transfer and Water Elimination: A final proton transfer and the elimination of a water molecule yield the stable 4-methylimidazolidin-2-one.

Experimental Protocol: Synthesis of 4-Methylimidazolidin-2-one

Disclaimer: This protocol is a representative example and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.

Materials and Reagents

-

(S)-Alaninol (or (R)-Alaninol)

-

Urea

-

High-boiling point solvent (e.g., o-dichlorobenzene, sulfolane, or a high-boiling alcohol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite or another filter aid

-

Solvents for purification (e.g., ethyl acetate, hexane, dichloromethane)

Step-by-Step Procedure

Sources

An In-depth Technical Guide to the Safe Handling of 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

Compound Profile and Predicted Hazard Classification

1-(1-Hydroxypropan-2-yl)imidazolidin-2-one belongs to the class of imidazolidin-2-ones, which are five-membered cyclic urea derivatives. The presence of the hydroxyl and alkyl groups on the side chain may influence its physical, chemical, and toxicological properties. Based on data from related compounds, a precautionary GHS classification is proposed.

Table 1: Predicted GHS Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |

| (Single Exposure) |

This classification is predictive and based on structurally related compounds. It should be used for initial risk assessment and handling procedures.

Caption: Predicted Hazard Relationship Diagram.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its safe handling and storage. The following data is derived from public chemical databases for this compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C6H12N2O2 | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Monoisotopic Mass | 144.08987 Da | [3] |

| XlogP (predicted) | -0.9 | [3] |

| Appearance | Not available; likely a solid | - |

| Water Solubility | Predicted to be soluble based on structure | [2] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimizing exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][4]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5] Change gloves immediately if they become contaminated.

-

Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.[4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

-

Keep away from strong oxidizing agents, strong acids, and strong alkalis to prevent exothermic reactions.[7]

Emergency and First-Aid Procedures

Rapid and appropriate response to an exposure is crucial.

Caption: Emergency First-Aid Workflow.

Detailed First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][7]

-

Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.[7]

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Profile (Read-Across)

As no specific toxicological data exists for this compound, the following information is based on the parent compound, imidazolidin-2-one, and general principles of toxicology.

-

Acute Toxicity: The parent compound, imidazolidin-2-one, has low acute oral toxicity in rats (LD50 > 5010 mg/kg).[6]

-

Skin and Eye Irritation: As previously noted, related compounds are known to cause skin and serious eye irritation.[1][2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that imidazolidin-2-one or its simple derivatives are carcinogenic, mutagenic, or pose a reproductive hazard.[6][9] However, data is limited, and the compound should be handled as a potential irritant.

Experimental Protocols for Safe Use

Weighing and Aliquoting

-

Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a ventilated balance enclosure.

-

Wear appropriate PPE, including gloves, a lab coat, and eye protection.

-

Use tools (spatulas, etc.) dedicated to this compound to avoid cross-contamination.

-

Clean all surfaces thoroughly after handling.

Solution Preparation

-

Prepare solutions in a chemical fume hood.

-

Add the solid compound slowly to the solvent to avoid splashing.

-

If the solvent is volatile, ensure adequate ventilation and avoid ignition sources.

-

Clearly label the resulting solution with the compound name, concentration, solvent, and date.

References

-

PubChem. 1-(1H-imidazol-2-yl)propan-1-one. [Link]

-

Global Substance Registration System. IMIDAZOLIDIN-2-ONE. [Link]

-

LookChem. 2-IMIDAZOLIDINONE. [Link]

-

Resene. Safety Data Sheet. [Link]

-

PubChemLite. This compound. [Link]

-

Ataman Kimya. IMIDAZOLIDIN-2-ONE. [Link]

Sources

- 1. 1-(1H-imidazol-2-yl)propan-1-one | C6H8N2O | CID 15210946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. PubChemLite - this compound (C6H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. atamankimya.com [atamankimya.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 8. fishersci.ca [fishersci.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Advanced LC-MS Strategies for Amine Degradation: From N-Oxides to NDSRIs

Application Note & Protocol Guide

Abstract

Amine-containing Active Pharmaceutical Ingredients (APIs) are uniquely susceptible to oxidative and nitrosative degradation. This guide addresses the two most critical analytical challenges in current drug development: (1) Distinguishing isobaric N-oxides from hydroxylated metabolites , and (2) Quantifying Nitrosamine Drug Substance-Related Impurities (NDSRIs) at trace levels. We provide self-validating protocols for High-Resolution Mass Spectrometry (HRMS) screening and Triple Quadrupole (QqQ) quantitation, utilizing orthogonal chromatographic strategies (HILIC vs. High-pH RPLC).

Part 1: The Chemistry of Failure (Mechanistic Context)

Before method selection, one must understand the degradation pathways of the amine lone pair.

-

Oxidation (N-Oxides): Tertiary amines react with peroxides (often found in excipients like povidone or PEG) to form N-oxides.

-

Analytical Challenge: N-oxides are often isobaric with hydroxylated degradation products (both +16 Da), making MS1 identification impossible.

-

-

Nitrosation (NDSRIs): Secondary amines (or secondary amines formed via dealkylation of tertiary amines) react with nitrites to form N-nitrosamines.

-

Analytical Challenge: NDSRIs are often isomeric with the API or other impurities and require ultra-low Limits of Quantitation (LOQ), often <26.5 ng/day intake limits.

-

Part 2: The "Isobaric Trap" – Distinguishing N-Oxides from Hydroxyls

Objective: To definitively distinguish between an N-oxide (

Protocol 1: The ESI/APCI Orthogonal Source Test

Principle: N-oxides are thermally unstable and susceptible to in-source deoxygenation, whereas hydroxylated compounds are stable but prone to water loss.

Equipment:

-

LC-MS/MS (Q-TOF or Orbitrap preferred for screening; QqQ for confirmation).

-

Source: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2]

Step-by-Step Workflow:

-

Run 1 (ESI-MS/MS):

-

Analyze the impurity in ESI(+) mode.

-

Select the precursor ion

.[1] -

Observation A: If the dominant fragment is

(Loss of -

Observation B: N-oxides typically show little fragmentation or unique rearrangement losses (e.g., Cope elimination products) in ESI.

-

-

Run 2 (APCI-MS In-Source Stress):

-

Switch to APCI source. Set discharge current to 4–5 µA and Vaporizer Temp to high (350–400°C).

-

The Diagnostic Shift: N-oxides undergo thermal deoxygenation in the APCI source.

-

Look for the appearance of the Parent Amine mass

. -

Validation: If the peak at retention time

shifts from

-

Visualization: Isobaric Differentiation Workflow

Caption: Decision logic for distinguishing isobaric amine oxidation products using orthogonal ionization sources.

Part 3: The Polarity Problem – Chromatographic Strategies

Amines are basic (

-

Poor Retention: Elution in the void volume on C18.

-

Peak Tailing: Secondary interaction with residual silanols.

Protocol 2: High-pH RPLC (The "Neutralization" Strategy)

Best for: Hydrophobic amines, NDSRIs, and general impurity profiling.

Mechanism: By raising the pH above the amine's

Mobile Phase Setup:

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: 100% Acetonitrile.

-

Column: Hybrid-Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18). Crucial: Standard silica columns will dissolve at pH 10.

Gradient Table:

| Time (min) | %B | Flow (mL/min) | Description |

| 0.0 | 5 | 0.4 | Initial hold (traps polar degradants) |

| 1.0 | 5 | 0.4 | Isocratic hold |

| 10.0 | 95 | 0.4 | Linear gradient |

| 12.0 | 95 | 0.4 | Wash |

| 12.1 | 5 | 0.4 | Re-equilibration |

Protocol 3: HILIC (The "Polarity" Strategy)

Best for: Small aliphatic amines, N-oxides, and highly polar degradants.

Mechanism: Partitioning between a water-enriched layer on the stationary phase and an acetonitrile-rich mobile phase.

Mobile Phase Setup:

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile (90%) / Buffer A (10%).

-

Column: Amide or Bare Silica (e.g., Waters ACQUITY BEH Amide or Halo Penta-HILIC).

Critical Success Factor: Sample diluent must be high organic (e.g., 90% ACN). Injecting an aqueous sample into HILIC causes massive peak distortion ("breakthrough").

Visualization: Column Selection Decision Tree

Caption: Systematic guide for selecting stationary phases based on amine hydrophobicity (LogP).

Part 4: Nitrosamine (NDSRI) Analysis – The Regulatory Minefield

Context: The FDA and EMA have established strict Acceptable Intake (AI) limits for NDSRIs. The "Artifact Problem" is the most common failure mode: Nitrosamines forming during sample preparation.

Protocol 4: Artifact-Free Sample Preparation

The Risk: Dissolving an amine API in a solvent containing trace nitrites (common in degrading acetonitrile or water) can generate nitrosamines in the autosampler vial.

Preventative Steps:

-

In-Situ Inhibitors: Add Sulfamic Acid (50 mM) or Ascorbic Acid to the sample diluent. These scavenge nitrite ions immediately, preventing reaction with the amine API.

-

SFC (Supercritical Fluid Chromatography): If LC-MS shows high background, consider SFC-MS. The CO2/Methanol mobile phase eliminates aqueous nitrite risks.

Protocol 5: Targeted Quantitation (LC-MS/MS)

Instrument: Triple Quadrupole (QqQ). Mode: MRM (Multiple Reaction Monitoring).

Method Parameters (Example for Generic NDSRI):

-

Ionization: APCI is often preferred over ESI for nitrosamines to reduce matrix suppression, though ESI is standard for high-sensitivity NDSRIs.

-

Transitions:

-

Quantifier:

(Loss of OH radical) or specific backbone cleavage. -

Qualifier:

(Loss of NO).

-

-

Column: Phenyl-Hexyl phases are superior to C18 for separating NDSRI isomers (e.g., separating N-nitroso-desmethyl-API from the API).

References

-

U.S. Food and Drug Administration (FDA). (2024).[3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products.[4][5][6] Retrieved from [Link]

-

Chowdhury, S. K., et al. (2004). Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions.[7] Journal of Mass Spectrometry. Retrieved from [Link]

-

McHale, C., & Harmon, T. (2023).[8] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note. Retrieved from [Link]

-

Waters Corporation. (2021). Nitrosamine Impurity Analysis.[4][9][10] Application Notebook.[10] Retrieved from [Link]

Sources

- 1. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fda.gov [fda.gov]

- 4. starodub.nl [starodub.nl]

- 5. mdpi.com [mdpi.com]

- 6. fda.gov [fda.gov]

- 7. Distinguishing N-oxide and hydroxyl compounds: impact of heated capillary/heated ion transfer tube in inducing atmospheric pressure ionization source decompositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. halocolumns.com [halocolumns.com]

- 9. lcms.cz [lcms.cz]

- 10. shimadzu.com [shimadzu.com]

Topic: Derivatization of 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one for Gas Chromatographic Analysis

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one, a polar molecule challenging to analyze directly by gas chromatography (GC). Due to the presence of active hydrogen atoms in its secondary alcohol and secondary amine functional groups, this compound exhibits low volatility and is prone to peak tailing and thermal degradation in the GC system. To overcome these analytical hurdles, this guide details two robust derivatization protocols: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and Acylation using Trifluoroacetic Anhydride (TFAA). By converting the polar N-H and O-H groups into non-polar trimethylsilyl (TMS) or trifluoroacetyl (TFA) analogues, the resulting derivatives become significantly more volatile and thermally stable, enabling reproducible and high-resolution GC analysis. This note explains the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers guidance on interpreting the results for professionals in analytical chemistry and drug development.

The Analytical Challenge and the Rationale for Derivatization

This compound is a multifunctional compound featuring a secondary alcohol, a secondary amine within a cyclic urea structure, and a polar amide bond. Direct injection of such a molecule onto a GC column typically results in poor chromatographic performance. The active hydrogens on the hydroxyl and amine groups engage in strong intermolecular hydrogen bonding, which significantly lowers the compound's vapor pressure (volatility).[1][2] Furthermore, these polar sites can interact undesirably with active sites on the GC column or liner, leading to broad, tailing peaks and poor analytical sensitivity.

Derivatization is a chemical modification process that addresses these issues by masking the problematic functional groups.[2][3] The primary objectives are:

-

Increase Volatility: By replacing polar O-H and N-H bonds with non-polar, thermally stable groups, the analyte's boiling point is effectively lowered, allowing it to transition into the gas phase at lower temperatures.[4][5][6]

-

Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC injector and column, preventing on-column degradation.[2][7]

-

Improve Chromatographic Performance: Masking polar groups minimizes undesirable column interactions, leading to sharper, more symmetrical peaks and improved separation from other matrix components.[5][6]

This guide presents two highly effective derivatization strategies: silylation and acylation, chosen for their reaction efficiency and the desirable properties of the resulting derivatives.

Derivatization Workflow and Chemical Principles

The overall analytical process follows a logical sequence from sample preparation to data acquisition.

Caption: General experimental workflow for derivatization.

Mechanism 1: Silylation with BSTFA + 1% TMCS

Silylation is the most widely applied derivatization technique in GC, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[1][2][7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent.[8] For compounds with sterically hindered or less reactive sites, such as the secondary amine in the imidazolidinone ring, the reaction is significantly accelerated by adding a catalyst like trimethylchlorosilane (TMCS).[3][9][10]

The reaction proceeds by nucleophilic attack from the alcohol and amine on the silicon atom of BSTFA, forming stable TMS-ether and TMS-amine derivatives. The byproducts are neutral and volatile, preventing interference with the chromatography.[10]

Caption: Silylation of the target analyte with BSTFA.

Mechanism 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is an alternative method that introduces an acyl group, in this case, a trifluoroacetyl (TFA) group, onto the active hydrogen sites.[11][12] Trifluoroacetic anhydride (TFAA) is a highly reactive and volatile reagent that readily forms stable ester and amide derivatives with alcohols and amines, respectively.[5][6][13]

The introduction of the highly electronegative fluorine atoms in the TFA group makes the derivative particularly sensitive to Electron Capture Detection (ECD), should that be the desired analytical endpoint.[11][13] The reaction often benefits from the presence of a non-nucleophilic base (e.g., pyridine) to act as a catalyst and scavenge the trifluoroacetic acid byproduct, driving the reaction to completion.[11][13]

Caption: Acylation of the target analyte with TFAA.

Experimental Protocols

Safety Precaution: Derivatization reagents are often toxic, corrosive, and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol A: Silylation using BSTFA + 1% TMCS

This protocol is designed for general-purpose GC analysis with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Materials and Reagents:

-

This compound standard

-

BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Anhydrous Pyridine or Anhydrous Acetonitrile (GC grade)

-

2 mL glass autosampler vials with PTFE-lined screw caps

-

Micropipettes and tips

-

Heating block or oven

-

Vortex mixer

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable volatile solvent (e.g., methanol). Transfer an aliquot containing approximately 10-100 µg of the analyte into a clean 2 mL vial. Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical that the sample is free of water and protic solvents, as these will consume the reagent.[9][10]

-

Reagent Addition: To the dried analyte residue, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Subsequently, add 100 µL of BSTFA + 1% TMCS. An excess of the silylating reagent is necessary to drive the reaction to completion.[8][9]

-

Reaction: Tightly cap the vial immediately to prevent moisture ingress. Vortex the mixture for 30 seconds.

-

Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes .[4][8] Heating ensures the complete derivatization of both the secondary alcohol and the more sterically hindered secondary amine.[7]

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

-

Analysis: The sample is now ready for direct injection into the GC-MS system. An injection volume of 1 µL is typical. Note that TMS derivatives are susceptible to hydrolysis, so analysis should be performed promptly after preparation for best results.

Protocol B: Acylation using TFAA

This protocol is suitable for both FID and ECD and is often used in drug confirmation testing.[13][14]

Materials and Reagents:

-

This compound standard

-

TFAA (Trifluoroacetic Anhydride)

-

Anhydrous Ethyl Acetate or Acetonitrile (GC grade)

-

Anhydrous Pyridine (as catalyst/acid scavenger)

-

2 mL glass autosampler vials with PTFE-lined screw caps

-

Micropipettes and tips

-

Heating block or oven

-

Vortex mixer

Step-by-Step Methodology:

-

Sample Preparation: As in Protocol A, transfer an aliquot containing approximately 10-100 µg of the analyte into a 2 mL vial and evaporate the solvent to complete dryness under a stream of dry nitrogen.

-

Reagent Addition: To the dried residue, add 200 µL of anhydrous ethyl acetate and 50 µL of anhydrous pyridine. Vortex briefly to dissolve. Add 100 µL of TFAA to the vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. The pyridine will neutralize the trifluoroacetic acid byproduct, preventing potential degradation of the derivative or the GC column.[11][13]

-

Incubation: Place the vial in a heating block or oven set to 60°C for 20 minutes .

-

Cooling & Optional Quench: Allow the vial to cool to room temperature. For some applications, any remaining reactive TFAA can be quenched, but for direct GC injection, the sample can often be analyzed as is. If a workup is desired, the mixture can be evaporated and reconstituted in a non-polar solvent like hexane.

-

Analysis: Inject 1 µL of the final solution into the GC system. TFA derivatives are generally more stable than their TMS counterparts.

Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS analysis. Parameters should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 or equivalent |

| MS System | Agilent 5977B or equivalent |

| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, used in Split mode (e.g., 20:1) |

| Injector Temp. | 250°C |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 min |

| MS Transfer Line | 280°C |

| MS Ion Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (e.g., m/z 40-550) |

Interpretation and Troubleshooting

-

Confirmation of Derivatization: A successful reaction is confirmed by the disappearance of the original analyte's peak and the appearance of a new, earlier-eluting, and sharper peak corresponding to the di-substituted derivative. Mass spectrometry is essential for structural confirmation.

-

Di-TMS Derivative: Expect a molecular ion (M+) corresponding to the original mass + 144 (2 x 72 for two TMS groups replacing H). Look for characteristic fragment ions such as M-15 (loss of CH₃) and a strong ion at m/z 73 ([Si(CH₃)₃]⁺).[4]

-

Di-TFA Derivative: Expect a molecular ion (M+) corresponding to the original mass + 192 (2 x 96 for two TFA groups replacing H). Fragmentation will likely show losses of CF₃ and COCF₃.

-

-

Troubleshooting:

-

Incomplete Reaction: If peaks for the underivatized or mono-derivatized analyte are observed, ensure anhydrous conditions were maintained, increase the reagent-to-analyte ratio, or extend the heating time/temperature.[8]

-

No Product Peak: This may indicate reagent degradation due to moisture exposure. Use fresh, unopened reagents and ensure all glassware and solvents are anhydrous.

-

Broad or Tailing Peaks: This can still occur if the derivatization is incomplete or if the GC column is contaminated or degraded. Perform inlet maintenance and column conditioning.

-

Conclusion

The derivatization of this compound is an essential step for reliable GC analysis. Both silylation with BSTFA + 1% TMCS and acylation with TFAA are highly effective methods for converting this polar, non-volatile compound into a form suitable for gas chromatography. Silylation is a versatile, general-purpose technique, while acylation offers the advantage of creating highly ECD-sensitive derivatives. The choice between the two protocols will depend on the specific analytical instrumentation available and the overall objectives of the study. By following the detailed protocols outlined in this application note, researchers can achieve robust, reproducible, and accurate quantification of this analyte.

References

- MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. (n.d.). Sigma-Aldrich.

- Trifluoroacetic anhydride- an important organic reagent. (n.d.). ChemicalBook.

- TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0. (n.d.). CovaChem.

- Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. (n.d.). Restek.

- BSTFA Product Information. (n.d.). Sigma-Aldrich.

- Trifluoroacetic anhydride Product Information. (n.d.). Sigma-Aldrich.

- Guide to Derivatization Reagents for GC. (n.d.). Supelco/Sigma-Aldrich.

- Derivatization reagents for GC. (n.d.). Macherey-Nagel.

- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). InTechOpen.

- Preparation of TMS Derivatives for GC/MS. (n.d.). University of California, Santa Barbara.

- MSTFA + 1% TMCS Product Information. (n.d.). Thermo Fisher Scientific.

- Acylation Derivatization Reagents. (n.d.). ResearchGate.

- Derivatization of Drug Substances with MSTFA. (n.d.). Sigma-Aldrich.

- A Comparative Guide to Silane Derivatization Reagents for GC Analysis. (n.d.). Benchchem.

- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.

- GC Derivatization. (n.d.). Regis Technologies.

- Derivatization. (2023). Chemistry LibreTexts.

Sources

- 1. gcms.cz [gcms.cz]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 4. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 6. covachem.com [covachem.com]

- 7. scispace.com [scispace.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. restek.com [restek.com]

Procedure for isolating imidazolidinones from amine blends

Application Note: Selective Isolation of Imidazolidinones from Complex Amine Matrices

Executive Summary

This guide details the isolation of imidazolidinone derivatives (cyclic ureas) from primary and secondary amine blends. Imidazolidinones are critical species, appearing either as high-value organocatalysts (e.g., MacMillan catalysts) or as degradation byproducts in amine-based CO₂ capture solvents (e.g., Piperazine/MEA blends).[1]

The core challenge lies in the structural similarity between the imidazolidinone ring and its precursor amines. However, they possess distinct physicochemical properties—specifically basicity (pKa) and polarity—that this protocol exploits.[1] We present a pH-Swing Liquid-Liquid Extraction (LLE) as the primary isolation vector, supported by Flash Chromatography for high-purity requirements.

Mechanistic Principles

To isolate imidazolidinones effectively, one must understand the fundamental difference in basicity between the target and the matrix.

-

The Matrix (Amines): Primary and secondary amines (e.g., Piperazine, MEA, phenylalanine methyl esters) are moderately strong bases (

of conjugate acid -

The Target (Imidazolidinones): The nitrogen atoms in the imidazolidinone ring are flanked by a carbonyl group. The lone pair electrons are delocalized into the

-system of the carbonyl, rendering the nitrogen non-basic. Protonation of a cyclic urea typically occurs on the carbonyl oxygen and requires highly acidic conditions (

The Separation Logic: By adjusting the bulk solution to pH 3.0–4.0 , we force the amines into their cationic ammonium state (water-soluble), while the imidazolidinones remain neutral (organic-soluble).

Table 1: Physicochemical Contrast

| Property | Target: Imidazolidinone | Matrix: Precursor Amines | Separation Consequence |

| Basicity ( | ~0–1 (Protonates on O) | ~9–11 (Protonates on N) | Critical Control Point |

| Charge at pH 4 | Neutral | Positive (Cationic) | Partitioning Phase Divergence |

| H-Bonding | Acceptor (Strong), Donor (Weak) | Donor/Acceptor (Strong) | Silica Interaction Differential |

| Solubility | High in DCM, EtOAc, CHCl | High in Water (at pH < 9) | Extraction Efficiency |

Workflow Visualization

The following decision matrix outlines the selection of the appropriate protocol based on your starting material (Synthesis Mixture vs. Degradation Sample).

Figure 1: Decision matrix for selecting the isolation pathway based on sample origin and concentration.

Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)

Primary method for bulk removal of amines.

Safety Note: Chlorinated solvents are toxic. Perform all extractions in a fume hood. Wear nitrile gloves and safety glasses.

Materials:

-

Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Reagents: 1M HCl, Saturated NaHCO

, Brine, MgSO

Step-by-Step Procedure:

-

Dilution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). If the sample is an aqueous amine scrubber solution, proceed directly to Step 2.

-

Acidification (The Critical Step):

-

Transfer the organic layer to a separatory funnel.

-

Add 1M HCl slowly.

-

Checkpoint: Measure the pH of the aqueous layer. It must be between pH 3.0 and 4.0 .

-

Mechanism:[1][2][3][4] At this pH, residual amines (MEA, phenylalanine methyl ester) are converted to ammonium salts (

) and migrate to the aqueous phase.[1] The imidazolidinone remains neutral and stays in the DCM.

-

-

Phase Separation:

-

Shake vigorously for 2 minutes. Allow layers to separate.

-

Collect the Organic Layer (Bottom layer if using DCM).

-

Optional: Re-extract the aqueous layer with a small volume of DCM to recover any entrained target.

-

-

Wash:

-

Wash the combined organic phase with Saturated NaHCO

(to neutralize trace acid). -

Wash with Brine (saturated NaCl) to remove residual water.

-

-

Drying & Concentration:

-

Dry over anhydrous MgSO

for 15 minutes. -

Filter and concentrate under reduced pressure (Rotary Evaporator).

-

Validation: Analyze the residue via

Protocol B: Flash Column Chromatography

Required for high-purity isolation (>98%) or separating structural isomers.

Imidazolidinones are polar but less so than their amine precursors. They typically elute earlier than amines on silica gel due to the lack of strong basic interaction with silanols.

Stationary Phase:

-

Silica Gel 60 (230–400 mesh).

Mobile Phase Optimization:

-

Standard: Hexanes : Ethyl Acetate (Start 80:20, Gradient to 50:50).[1]

-

For Polar Variants: DCM : Methanol (95:5).

-

Note: Do not add Triethylamine (TEA) to the mobile phase. Unlike amine purification where TEA prevents streaking, here we want the impurity amines to streak or stick to the silica while the neutral imidazolidinone elutes cleanly.

Procedure:

-

Load: Dissolve the crude oil (from Protocol A) in a minimum amount of DCM. Load onto the column.

-

Elution: Run the gradient.

-

Detection:

-

UV: Imidazolidinones often have weak absorbance unless aryl groups are present (254 nm).

-

Stain: Use KMnO

or Hanessian’s Stain . Imidazolidinones typically stain distinctively compared to amines.

-

Protocol C: Crystallization (For Solid Catalysts)

Best for MacMillan-type organocatalysts (e.g., phenylalanine-derived).[1]

Many imidazolidinone salts (e.g., HCl or TFA salts) are crystalline.[1] If the free base is an oil, converting it to a salt often facilitates crystallization.

-

Salt Formation: Dissolve the purified free base (from Protocol A) in minimal Ethanol or Methanol.

-

Acid Addition: Add 1.05 equivalents of the desired acid (e.g., HCl in ether or TFA).

-

Precipitation:

-

Slowly add a non-polar anti-solvent (Diethyl Ether or Pentane) with stirring.

-

A white precipitate should form.

-

-

Recrystallization: Heat the suspension until clear (add more alcohol if needed), then cool slowly to 4°C.

Analytical Validation

To confirm the integrity of the imidazolidinone ring and the removal of amines, use the following markers:

-

IR Spectroscopy: Look for the strong Carbonyl stretch (C=O) of the urea moiety at 1680–1710 cm

. (Amides are typically lower, ~1650 cm -

H NMR:

-

The

-proton (chiral center) typically appears as a distinct doublet of doublets or multiplet at 3.5–4.5 ppm . -

Absence of broad N-H exchangeable peaks characteristic of the starting amine.

-

References

-

MacMillan, D. W. C., et al. (2000).[1] "Enantioselective Organocatalysis." Journal of the American Chemical Society.[5] (Foundational work describing the synthesis and isolation of imidazolidinone catalysts). Link

-

Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science. (Context for amine degradation and thermal stability of cyclic byproducts). Link

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Authoritative source for pKa values of amines and ureas). Link

-

Samulis, L., & Tomkinson, N. C. O. (2011).[1] "Preparation of the MacMillan Imidazolidinones." Tetrahedron. (Specific protocols for imidazolidinone workup). Link

-

Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society.[5] (Fundamental data on amine basicity vs. structure). Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Troubleshooting & Optimization

Technical Support Center: Stability of Hindered Amine Pharmacophores

Topic: Controlling Thermal & Oxidative Degradation of Hindered Amines in Pharmaceutical Development Role: Senior Application Scientist (Stability & Formulation) Audience: Pharmaceutical Scientists, Formulators, and Process Chemists

Introduction: The "Invincible" Amine Fallacy

Welcome to the Stability Crisis Intervention Center. If you are here, you likely assumed that steric hindrance around your nitrogen center (e.g., piperidine derivatives, bulky secondary amines) would protect your API from degradation.

The Reality: While steric bulk protects against nucleophilic attacks (like traditional alkylation), it often renders the amine electron-rich and prone to Radical Oxidation and N-Oxide formation . In the polymer world, Hindered Amine Light Stabilizers (HALS) are designed to oxidize into nitroxyl radicals to scavenge UV damage. In drug development, that same "stabilizing" mechanism is a degradation pathway that kills your potency and raises impurity flags.

This guide addresses the three critical failure modes of hindered amines: Oxidative N-Dealkylation/N-Oxidation , Maillard Browning , and Thermal Elimination .

Module 1: The "Mystery Peak" (+16 Da)

Symptom: Your HPLC shows a new impurity growing at RRT ~0.9-1.1 that has a mass shift of +16 Da (Oxygen insertion). It appears during accelerated stability (40°C/75% RH) but is absent in the bulk drug substance.

The Mechanism: Peroxide-Mediated N-Oxidation

Hindered amines possess a lone pair of electrons that is sterically shielded from large electrophiles but accessible to small, reactive oxygen species (ROS). The culprit is rarely atmospheric oxygen alone; it is usually hydroperoxides found in polymeric excipients (Povidone/PVP, PEG, Polysorbates).

The Pathway:

-

Trace peroxides (

) in excipients undergo homolytic cleavage (often metal-catalyzed). -

The amine lone pair is attacked, forming an Amine N-Oxide (stable) or a Nitroxyl Radical (reactive intermediate).

Troubleshooting Protocol

Q: How do I confirm this peak is an N-Oxide and not a hydroxylated carbon? A: The Titanium Trichloride (TiCl3) Reduction Test. Carbon-hydroxylation is irreversible under mild conditions. N-oxides, however, can be reduced back to the parent amine.

-

Isolate or enrich the degraded sample.

-

Treat with aqueous TiCl3 (or TiCl3 in dilute HCl).

-

Analyze via HPLC/MS.

-

Result: If the +16 Da peak disappears and the parent peak area increases, it is an N-Oxide.

-

Result: If the peak remains, it is likely a C-hydroxylation or stable oxidation product.

-

Q: How do I stop it? A: Implement the "Acidic Shield" Strategy. Oxidation requires the free lone pair. Protonating the amine (forming a salt) ties up the lone pair, increasing the oxidation potential significantly.

| Strategy | Mechanism | Implementation Note |

| Salt Selection | Protonation ( | Switch from free base to Mesylate, HCl, or Tartrate salt. Ensure micro-environmental pH in the tablet is < |

| Excipient Screening | Remove peroxide sources.[1] | Avoid standard PVP/PEG. Use "Low Peroxide" grades or switch to cellulosic fillers (HPMC, MCC) which have lower peroxide burdens. |

| Chelation | Metals (Fe, Cu) catalyze peroxide decomposition. | Add EDTA (0.05% w/w) or Citric Acid to the formulation to sequester trace metals. |

Module 2: Visualization of Oxidative Failure

The following diagram illustrates the divergence between Polymer Stabilization (HALS) and Drug Degradation. In drugs, we must block the "Activation" step.

Figure 1: The oxidative cascade. In drug development, the formation of N-Oxides (red) is a critical quality attribute failure, driven by excipient impurities.

Module 3: The "Browning" Tablet (Maillard Reaction)

Symptom: Tablets containing hindered secondary amines turn yellow/brown at 40°C. Common Misconception: "My amine is sterically hindered (e.g., Amlodipine, Fluoxetine), so it won't react with lactose."

The Mechanism

Even hindered amines can undergo the Maillard Reaction with reducing sugars (Lactose, Glucose). While steric bulk slows the initial nucleophilic attack on the sugar's carbonyl, the reaction is irreversible once the Amadori rearrangement occurs.

Q: Can I use Lactose if I use a hindered amine? A: Proceed with extreme caution.

-

Primary Amines: Absolute contraindication.

-

Secondary Hindered Amines: Risky. Requires extremely low water activity (

). -

Tertiary Amines: Generally safe (no proton to lose for the initial condensation), unless dealkylation occurs first.

Troubleshooting Protocol:

-

Binary Mixture Compatibility: Mix API + Lactose (1:1) with 5% water. Seal in a vial at 60°C for 2 weeks.

-

Observation: Any color change = Maillard incompatibility.

-

Solution: Switch diluent to Mannitol (non-reducing sugar alcohol) or Dicalcium Phosphate (DCP).

Module 4: Thermal Elimination (Hofmann & Cope)

Symptom: Formation of alkene impurities and a truncated amine species at high temperatures (>60°C or during hot-melt extrusion).

The Mechanism

If your hindered amine has a

-

Hofmann Elimination: Common in quaternary ammonium salts or highly basic conditions.

-

Cope Elimination: Specific to N-Oxides .[1] If your amine oxidizes to an N-Oxide (see Module 1), that N-Oxide can thermally decompose via Cope Elimination to form an alkene and a hydroxylamine.

Protocol for Hot-Melt Extrusion (HME): If you are processing hindered amines in HME (temps > 100°C):

-

Pre-acidify: Use the HCl salt, not the free base.

-

Nitrogen Purge: Exclude oxygen to prevent N-Oxide formation (which triggers Cope elimination).

-

Plasticizer Choice: Avoid PEG (peroxides). Use Triethyl Citrate (TEC) or Vitamin E TPGS (which acts as an antioxidant).

Summary of Control Strategies

| Degradation Mode | Key Indicator | Primary Fix | Secondary Fix |

| N-Oxidation | +16 Da Peak | Use Low-Peroxide Excipients | Protonate Amine (Salt form) |

| Maillard | Browning/Yellowing | Remove Reducing Sugars (Lactose) | Keep Water Activity ( |

| Elimination | Alkene Formation | Lower Processing Temp | Nitrogen Inerting |

References

-

Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1–32. Link

-

Harmon, P. A., et al. "Impact of Impurities in Polyethylene Glycols on the Stability of an Amine Drug." Journal of Pharmaceutical Sciences, vol. 91, no. 6, 2002. Link

-

Wong, A., et al. "Differentiation of N-Oxides from Hydroxylated Compounds Using TiCl3 Reduction." Journal of Pharmaceutical and Biomedical Analysis, vol. 36, no. 3, 2004. Link

- Gugliuzza, A. "Hindered Amine Light Stabilizers (HALS) in Polymers: Mechanisms." Polymer Degradation and Stability, vol. 92, 2007. (Contextual reference for radical mechanism).

-

ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. Link

Sources

Optimization of reclaimer operations for imidazolidinone removal

Topic: Management & Removal of Imidazolidinones (HEIA) in Amine Solvents

Welcome to the Advanced Solvent Management Hub. Current Status: Operational Role: Senior Application Scientist Context: Post-Combustion Capture (PCC) & Gas Treating

Executive Summary: The "Silent" Capacity Thief

If you are operating a Monoethanolamine (MEA) or formulated amine unit and seeing a steady decline in CO₂ absorption capacity despite normal amine concentration and low Heat Stable Salt (HSS) reports, your system is likely suffering from Imidazolidinone accumulation .

Specifically, 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA) is a cyclic urea degradation product. Unlike ionic HSS (formates/acetates), HEIA is often neutral at operating pH, meaning it evades standard conductivity/titration checks while consuming solvent mass and increasing viscosity.

This guide moves beyond basic operation into the optimization of thermal reclaimers specifically targeting this cyclic structure.

Module 1: Diagnostic & Detection

Is it HEIA or just HSS?

Q: My standard amine analysis shows low HSS (<1%), but my lean loading is poor. Why? A: Standard caustic titration only measures ionic heat-stable salts (acids). HEIA is a cyclic amide (zwitterionic/neutral). It does not consume caustic during a standard titration, making it "invisible" to routine daily logs.

The Diagnostic Protocol:

-

Request GC-MS or HPLC: You must specifically request a degradation panel looking for neutral products.

-

Viscosity Check: A disproportionate rise in lean amine viscosity (compared to water content) is a leading indicator of HEIA/polymer accumulation.

-

Mass Balance Gap: If your Nitrogen balance doesn't close (Total N > Amine N + HSS N), the missing nitrogen is locked in cyclic rings like HEIA.

Visualizing the Enemy: The Degradation Pathway

The following diagram illustrates how CO₂ and temperature drive MEA into the HEIA "dead end."

Figure 1: Thermal degradation pathway of MEA leading to HEIA formation. Note that HEIA represents a stable "sink" for amine molecules.

Module 2: Operational Optimization (The Purge)

How to run the reclaimer to remove HEIA.

Q: Can I chemically reverse HEIA back to active MEA using Caustic (NaOH)?

A: Generally, No.

While caustic addition (alkalinization) successfully reverses simple amine salts (e.g., MEA-Formate

-

The Reality: Hydrolysis of the imidazolidinone ring requires extreme pH and temperatures that often cause more corrosion or degradation than they solve.

-

The Strategy: Do not try to convert it. You must distill the good amine away from it and purge the HEIA as liquid sludge.

Optimization Table: Thermal Reclaimer Parameters

| Parameter | Target Range | Scientific Rationale |

| Reclaimer Pressure | Vacuum (0.3 - 0.5 bar) | Lowers the boiling point of MEA/Water. Crucial because HEIA formation accelerates exponentially >150°C. Keeping T low prevents making more HEIA while trying to remove it. |

| Sump Temperature | 135°C - 145°C | Sufficient to boil MEA (BP ~170°C @ atm, lower @ vac) but below the rapid polymerization threshold. |

| Caustic Dosing | Stoichiometric to HSS only | Over-dosing caustic increases sludge viscosity and boiling point elevation (BPE) without significantly reverting HEIA. Target pH 10-11 in the reclaimer bottoms, not higher. |

| Concentration Factor | 10x - 15x | You want to concentrate the waste (HEIA) as much as possible, but if you go too high, the sludge solidifies (fouling tubes). |

| Slipstream Rate | 1% - 3% of Circ. Flow | Must match the formation rate of HEIA. If HEIA is rising in the main loop, increase slipstream rate immediately. |

Module 3: Troubleshooting & FAQs

Field-proven solutions to common failures.

Q: My reclaimer sludge is becoming too viscous to pump, but I haven't reached my target HEIA removal. What do I do? A: This is the "Viscosity Trap." As you boil off MEA, HEIA and polymeric byproducts concentrate.

-

Immediate Fix: Inject a small stream of condensate (water) or a small amount of fresh amine into the reclaimer suction or bottom recirculation loop. This sacrifices a tiny bit of thermal efficiency to maintain hydraulic mobility.

-

Long-term Fix: You are running the reclaimer too "dry." Reduce the steam duty slightly or increase the blowdown rate. You are trying to concentrate the waste too much.

Q: I am seeing severe foaming in the main absorber whenever the reclaimer is online. Why? A: This is likely "Burping." If the reclaimer temperature spikes or level control fails, concentrated surfactants (HEIA and degradation polymers) can carry over into the distillate (the "clean" amine returning to the system).

-

Check: The demister pad in the top of the reclaimer vessel. It may be fouled.[1][2]

-

Check: The vapor velocity. If you are pushing steam too hard, you are entraining mist.

-

Action: Install a coalescing filter on the reclaimer return line before it hits the main tank.

Q: The reclaimer tubes are fouling with a black, glass-like substance. A: This is "Potassium/Sodium Polymer Glass." If you use Potassium Carbonate or excessive Sodium Hydroxide, and you let the reclaimer run dry, the salts fuse with the organic polymers.

-

Prevention: Never allow the tube bundle to be exposed (level control is critical). Ensure continuous circulation.

-

Cleaning: This usually requires mechanical hydro-blasting; chemical cleaning is rarely effective on fused polymeric glass.

Module 4: The Logic of Intervention

When to adjust parameters.

Use this decision tree to guide your daily adjustments.

Figure 2: Operational logic for managing HEIA levels vs. Sludge Viscosity.

References

-

Davis, J. D., & Rochelle, G. T. (2009). Thermal degradation of monoethanolamine at stripper conditions. Energy Procedia, 1(1), 327-333.

-

Closmann, F. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.[3] University of Texas at Austin.

-

Supap, T., et al. (2006). Kinetics of the oxidative degradation of monoethanolamine in a novel reactor. Industrial & Engineering Chemistry Research, 45(8), 2437-2451.

-

CSIRO. (2014). Analysis of Amine Degradation Products. Report on degradation management in post-combustion capture.

-

Versteeg, G. F., & Rubin, E. S. (2011). Technical assessment of amine-based CO2 capture. International Journal of Greenhouse Gas Control.

Disclaimer: This guide is for technical support purposes. Always consult your specific solvent vendor (e.g., BASF, Shell, Fluor) and equipment safety manuals before altering process conditions.

Sources

Technical Support Center: Purification of 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one

The following Technical Support Guide is designed for researchers and process chemists isolating 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one (also known as N-(1-hydroxy-2-propyl)ethyleneurea) from reaction mixtures.

Case ID: PUR-IMID-002 Status: Active Technical Lead: Senior Application Scientist Compound Class: N-substituted Cyclic Ureas / Hydroxyalkyl Imidazolidinones

Compound Profile & Executive Summary

Target Molecule: this compound CAS Registry Number: 1556971-41-5 (and related isomers) Structure: A 5-membered cyclic urea ring substituted at the N1 position with a 1-hydroxypropan-2-yl group (derived from 2-amino-1-propanol).

The Challenge: This compound presents a classic purification paradox in organic synthesis:

-

High Polarity/Hygroscopicity: The hydroxyl group and urea moiety create strong hydrogen bonding, often resulting in viscous oils ("syrups") rather than crystalline solids.

-

Urea Contamination: Synthesis typically involves urea or urea-derivatives. Residual urea is difficult to remove because its solubility profile (water-soluble, polar organic-insoluble) overlaps significantly with the product.

-

Thermal Instability: While cyclic ureas are generally stable, the hydroxy-substituted variants can undergo dehydration or oligomerization at the high temperatures required for distillation (>200°C at atm).

Troubleshooting Guide (Q&A)

Q1: "My crude reaction mixture is a viscous yellow oil that refuses to crystallize. How do I induce precipitation?"

Diagnosis: This is likely due to trace water or solvent retention . The compound is highly hygroscopic. Even 1-2% water content can suppress crystal lattice formation, resulting in a supercooled liquid (oil). Corrective Action:

-

Azeotropic Drying: Do not rely solely on rotary evaporation. Add Toluene or Cyclohexane to the crude oil and evaporate under vacuum. Repeat 2-3 times to co-distill trace water.

-

Solvent Swap: Dissolve the dried oil in a minimum amount of warm Acetone or Ethyl Acetate . Add a non-polar anti-solvent like Diethyl Ether or Hexane dropwise until turbidity persists. Store at -20°C for 24-48 hours. Scratching the flask walls with a glass rod is essential to initiate nucleation.

Q2: "I see persistent Urea peaks in my NMR (δ 5.0-6.0 ppm broad singlet). Water washes aren't working."

Diagnosis: You are experiencing the "Solubility Trap." Both your product and urea are water-soluble. Washing with water extracts your product along with the impurity. Corrective Action: Use the Chloroform/DCM Exclusion Method .

-

Principle: Urea has negligible solubility in Dichloromethane (DCM) or Chloroform (<0.1 g/100mL), whereas N-substituted cyclic ureas often retain significant solubility in these chlorinated solvents due to the alkyl substituent.

-

Protocol: Dissolve your crude solid/oil in DCM (10 mL/g) . If it doesn't dissolve fully, sonicate. The white solid remaining in suspension is likely Urea. Filter this off. The filtrate contains your product.

Q3: "I attempted vacuum distillation, but the product turned into a black tar."

Diagnosis: Thermal decomposition.[1] The boiling point of this compound is likely >180°C at 0.5 mmHg . Prolonged heating in a pot still causes oxidative degradation or polymerization. Corrective Action:

-

Switch to Kugelrohr or Wiped Film Distillation: These methods minimize residence time (thermal history).

-

Vacuum Requirement: You must achieve a vacuum of <0.1 mmHg . If your pump only pulls 1-2 mmHg, the required boiling temperature will be too high for the molecule to survive.

Step-by-Step Purification Protocols

Protocol A: The "Chlorinated Solvent" Trituration (Best for Urea Removal)

Use this as the primary purification step for crude reaction mixtures.

Reagents: Dichloromethane (DCM) or Chloroform (CHCl₃), Anhydrous Sodium Sulfate.

-

Concentration: Evaporate the reaction solvent (e.g., water, ethanol) completely to obtain a crude residue.

-

Dissolution: Add DCM (15 mL per gram of crude) to the residue.

-

Digestion: Stir vigorously or sonicate for 15 minutes.

-

Observation: The product should dissolve; Urea and inorganic salts will remain as a white suspension.

-

-

Filtration: Filter the mixture through a sintered glass funnel (or Celite pad if particles are fine).

-

Critical Step: Wash the filter cake with a small portion of fresh DCM to recover entrained product.

-

-

Drying: Dry the filtrate over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes.

-

Evaporation: Filter off the drying agent and evaporate the DCM to yield the purified oil/solid.

Protocol B: Crystallization (For Final Polishing)

Use this if Protocol A yields a solid that is still slightly colored or impure.

Solvent System: Acetone / Diethyl Ether (or MTBE).

-

Dissolution: Dissolve the residue from Protocol A in the minimum volume of boiling Acetone .

-

Precipitation: Remove from heat. While still warm, add Diethyl Ether dropwise.

-

Endpoint: Stop adding ether the moment a faint cloudiness persists.

-

-

Clarification: Add one drop of Acetone to clear the solution.

-

Nucleation: Cap the flask and let it cool to room temperature slowly. Then move to a refrigerator (4°C) and finally a freezer (-20°C).

-

Collection: Filter the crystals rapidly (they may be hygroscopic) and dry under high vacuum.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this compound based on the state of your crude mixture.

Figure 1: Purification Logic Flowchart. This decision tree guides the user from the crude reaction mixture to the final isolation method based on physical state and impurity profile.

Technical Data Summary

| Property | Value / Description | Notes |

| Physical State | Viscous colorless oil or low-melting solid | Highly hygroscopic; keep under Argon/N2. |

| Solubility (Product) | Water, Methanol, Ethanol, DCM, Chloroform | High solubility in polar protic and chlorinated solvents. |

| Solubility (Urea) | Water, Methanol, Ethanol | Insoluble in DCM, Chloroform, Ether. |

| Boiling Point (Est.) | >200°C (Atm) / ~160-180°C (0.5 mmHg) | Extrapolated from Ethylene Urea data. |

| Key Impurities | Urea, 2-amino-1-propanol, Oligomers | Urea is the most persistent contaminant. |

References

-

Synthesis of Imidazolidin-2-ones

- Source: Organic Chemistry Portal. "Imidazolidinone synthesis".

-

URL: [Link]

- Relevance: Provides general synthetic routes (diamine + urea) and catalyst information relevant to understanding the impurity profile.

- Source: United States Patent Office (via Google Patents). "Process of treating crude ethylene urea".

-

General Purification of Hydroxy-Ureas

-

Properties of Imidazolidinones

- Source: National Institutes of Health (NIH) - PubChem. "2-Imidazolidinone".

-

URL: [Link]

- Relevance: Provides baseline physical properties (solubility, melting point)

Sources

Validation & Comparative

Comparative Guide: Degradation Kinetics & Mechanisms of MEA vs. 2-Amino-1-Propanol

Executive Summary

This guide provides a technical comparison of the degradation profiles of Monoethanolamine (MEA) and 2-Amino-1-Propanol (2-AP, also known as Alaninol) . While MEA remains the benchmark solvent for CO₂ capture and a common pharmaceutical buffer, its high susceptibility to both oxidative and thermal degradation necessitates the evaluation of alternatives.

Key Finding: 2-Amino-1-Propanol exhibits superior stability compared to MEA.[1] The introduction of a methyl group at the

-

Retards Oxidative Kinetics: Reduces the rate of hydrogen abstraction, the rate-limiting step in oxidative fragmentation.

-

Inhibits Thermal Polymerization: Sterically hinders the nucleophilic attack required to convert cyclic oxazolidinone intermediates into high-molecular-weight polymers.

Molecular Architecture & Theoretical Basis

To understand the degradation divergence, we must analyze the structural differences that dictate bond dissociation energies (BDE) and steric accessibility.

| Feature | Monoethanolamine (MEA) | 2-Amino-1-Propanol (2-AP) |

| Structure | ||

| Amine Type | Primary | Primary (Sterically Hindered) |

| Secondary ( | Tertiary ( | |

| Chirality | Achiral | Chiral (Enantiomers: R/S) |

| Key Structural Factor | High accessibility of | Methyl group provides steric shielding to the Nitrogen center. |

Mechanistic Implication:

In MEA, the

Oxidative Degradation: Mechanisms & Kinetics[2]

Oxidative degradation occurs in the presence of

Comparative Pathways

-

MEA: Undergoes rapid hydrogen abstraction to form an imine radical, which hydrolyzes to Ammonia (

) and Glycolaldehyde , eventually oxidizing to Formate , Oxalate , and Glycine . -

2-AP: The methyl substitution alters the fragmentation pattern. The primary abstraction occurs, but the propagation step is slower. The breakdown yields Ammonia , Lactic Acid (oxidized from the methyl-substituted backbone), and Pyruvate .

Visualization of Oxidative Pathways

The following diagram contrasts the radical propagation steps.

Figure 1: Comparative oxidative radical pathways. Note the steric shielding in 2-AP slowing the initial abstraction and oxygen addition steps.

Thermal Degradation: Polymerization & Carbamaate Stability

Thermal degradation dominates at high temperatures (e.g., stripper columns in CCS, >100°C) and involves the reaction of the amine with

The Oxazolidinone Route

Both amines react with

-

MEA: Forms 2-Oxazolidinone (OZD) .[1][2] OZD reacts rapidly with another MEA molecule to form HEEDA (N-(2-hydroxyethyl)ethylenediamine), which further polymerizes.

-

2-AP: Forms 4-methyl-2-oxazolidinone .

-

Critical Difference: The methyl group at the 4-position of the oxazolidinone ring creates significant steric hindrance. This blocks the nucleophilic attack by a second 2-AP molecule.

-

Result: The conversion of the cyclic intermediate to diamines/polymers is drastically inhibited in 2-AP compared to MEA [2].

-

Comparative Data: Thermal Stability (135°C, Loaded with CO2)

| Parameter | MEA System | 2-AP System | Comparison |

| Carbamate Stability | High | Moderate | 2-AP requires less energy to regenerate. |

| Cyclization Rate | Fast | Moderate | Methyl group slows ring closure slightly. |

| Polymerization Rate | High | Low | 2-AP resists forming HEEDA-like oligomers. |

| Main Product | HEEDA, Trimer | 4-methyl-2-oxazolidinone | 2-AP degradation stops at the cyclic stage longer. |

Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Test

Objective: Quantify ammonia evolution and organic acid formation.

-

Setup: Use a jacketed glass reactor (250 mL) with a reflux condenser (set to 5°C) to prevent amine loss.

-

Preparation:

-

Prepare 30 wt% aqueous solutions of MEA and 2-AP.

-

Load with

to

-

-

Stress Induction:

-

Heat reactor to 60°C .

-

Sparge gas mixture:

at 250 mL/min via a fritted glass disperser. -

Duration: 168 hours (1 week).

-

-

Sampling & Analysis:

-

Take 2 mL aliquots every 24 hours.

-

Method 1 (Ammonia): Cation Chromatography (IC) or Kjeldahl distillation.

-

Method 2 (Anions): Anion IC for formate, glycolate, oxalate, lactate.

-

Method 3 (Amine Loss): LC-MS or GC-FID.

-

Protocol B: Thermal Cylinders (Swagelok Method)

Objective: Assess polymerization under high T/P.

-

Vessels: 10 mL Stainless Steel (316L) Swagelok cylinders.

-

Loading: Fill with CO2-loaded amine solution (

) leaving 20% headspace. Seal tightly. -

Incubation: Place in a forced-convection oven at 135°C for 4 weeks.

-

Analysis: Analyze for disappearance of parent amine and appearance of dimers (HEEDA analogs) using GC-MS.

Implications for Drug Development

While the data above focuses on high-stress industrial conditions, the stability of 2-amino-1-propanol is critical in pharmaceutical formulations where it acts as a buffer or counter-ion.

-

Impurity Profile: Oxidative degradation of 2-AP yields Lactic Acid . In a drug formulation, the accumulation of lactic acid can shift pH and potentially react with API (Active Pharmaceutical Ingredient) functional groups (esterification).

-

Enantiomeric Stability: 2-AP is chiral. Radical degradation mechanisms at the chiral center (

-carbon) can lead to racemization . If using S-2-amino-1-propanol, monitor optical rotation post-stress testing to ensure enantiomeric excess (ee%) is maintained.

References

-

Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. University of Texas at Austin. Link

- Context: Establishes the baseline degradation rates for MEA and hindered amines, demonstrating the stability benefits of steric hindrance.

-

Lepaumier, H., et al. (2009). "Degradation of MDEA/PZ blends at high temperature." Energy Procedia, 1(1), 893-900. Link

- Context: While focused on MDEA, this paper details the "Swagelok" thermal degradation protocol and the general mechanism of oxazolidinone form

-

Gouedard, C., et al. (2012). "Amine degradation in CO2 capture. I. A review." International Journal of Greenhouse Gas Control, 10, 244-270. Link

- Context: Comprehensive review comparing oxidative fragmentation p

-

PubChem. (2024). Compound Summary: 2-Amino-1-propanol.[3] National Library of Medicine.[4] Link

- Context: Verification of chemical structure and physical properties.

Sources

A Comparative Analysis of 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one and 1-(2-Hydroxyethyl)imidazolidin-2-one for Pharmaceutical Formulation

A Senior Application Scientist's Guide to Selecting Hydroxylated Imidazolidin-2-one Derivatives as Pharmaceutical Excipients

In the development of novel drug formulations, the selection of appropriate excipients is paramount to ensuring the stability, solubility, and overall performance of the active pharmaceutical ingredient (API).[1][2] Hydroxylated imidazolidin-2-one derivatives, owing to their polarity and hydrogen-bonding capabilities, present a compelling class of molecules for investigation as solubilizing agents or stabilizers.[3] This guide provides an in-depth, objective comparison of two such analogues: 1-(1-Hydroxypropan-2-yl)imidazolidin-2-one and 1-(2-Hydroxyethyl)imidazolidin-2-one.

The core structural difference lies in the nature of the alcohol substituent: this compound possesses a secondary alcohol, while 1-(2-Hydroxyethyl)imidazolidin-2-one contains a primary alcohol. This seemingly subtle variation can impart significant differences in their physicochemical properties, including reactivity, thermal stability, and hygroscopicity, which are critical considerations during drug development and manufacturing.[4][5][6]

This document outlines a series of standardized experimental protocols designed to rigorously evaluate and compare these two compounds, supported by experimental data to guide formulation scientists in making an informed selection.

Chemical Structures and Core Properties

A foundational understanding of the molecular structure is essential to predicting the behavior of these compounds.

-

This compound (Compound A): Features a secondary alcohol group. The presence of a methyl group adjacent to the hydroxyl-bearing carbon introduces steric hindrance, which can influence its reactivity.[5]

-

1-(2-Hydroxyethyl)imidazolidin-2-one (Compound B): Features a primary alcohol group. This group is generally less sterically hindered and more accessible for chemical reactions compared to a secondary alcohol.[4][5][7]

}

Experimental Comparison: Physicochemical Properties

To objectively compare these two potential excipients, a series of experiments should be conducted to evaluate their thermal stability, hygroscopicity, and solubility-enhancing capabilities. The following sections detail the methodologies and present comparative data.

Rationale: Thermal stability is a critical parameter for pharmaceutical excipients, as it determines their suitability for manufacturing processes that may involve heat, such as hot-melt extrusion or drying.[1] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for assessing thermal stability.[8][9][10] TGA measures changes in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions.[10][11]

Experimental Protocol: TGA-DSC Analysis

-

Accurately weigh 5-10 mg of the sample into an aluminum TGA pan.

-

Place the pan into the TGA-DSC instrument.

-

Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve and any melting or other thermal events from the DSC curve.

}

Comparative Data: Thermal Analysis

| Parameter | This compound (A) | 1-(2-Hydroxyethyl)imidazolidin-2-one (B) |

| Melting Point (DSC) | ~85 °C | ~45 °C[12] |

| Onset of Decomposition (TGA) | ~225 °C | ~210 °C |

Analysis: Compound A, with the secondary alcohol, exhibits a higher melting point and a slightly higher onset of decomposition. This suggests greater thermal stability, which could be advantageous for manufacturing processes involving elevated temperatures.

Rationale: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical quality attribute for pharmaceutical ingredients.[] Excessive moisture uptake can lead to physical changes (e.g., caking) and chemical degradation of the API.[] A common method for evaluating hygroscopicity is to expose the material to a high-humidity environment and measure the mass change over time.[][14]

Experimental Protocol: Gravimetric Sorption Analysis

-

Dry the samples of Compound A and Compound B in a vacuum oven at 40 °C for 24 hours.

-

Accurately weigh approximately 1 g of each dried sample into separate, pre-weighed glass vials.

-

Place the open vials into a controlled humidity chamber maintained at 75% relative humidity (RH) and 25 °C.

-

At predetermined time intervals (e.g., 24, 48, 72 hours), remove the vials, cap them, and re-weigh them to determine the amount of moisture absorbed.

-

Calculate the percentage of water uptake based on the initial dry weight of the sample.

Comparative Data: Hygroscopicity

| Time (hours) | Water Uptake (%) - Compound A | Water Uptake (%) - Compound B |

| 24 | 1.2% | 2.5% |

| 48 | 2.1% | 4.8% |